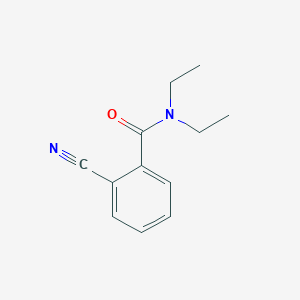
2-Cyano-N,N-diethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-N,N-diethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group (-CN) attached to the benzene ring and a diethylamino group (-N(C2H5)2) attached to the amide nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N,N-diethylbenzamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve solvent-free reactions or the use of high-throughput reactors to increase yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-N,N-diethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the cyano group can take part in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, triethylamine, and various solvents such as ethanol and dimethylformamide (DMF) . Reaction conditions often involve heating and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions are often heterocyclic compounds, which are of significant interest in medicinal chemistry due to their biological activities .
Aplicaciones Científicas De Investigación
2-Cyano-N,N-diethylbenzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Cyano-N,N-diethylbenzamide involves its interaction with molecular targets through its functional groups. The cyano group can participate in various chemical reactions, while the diethylamino group can enhance the compound’s solubility and bioavailability . The exact molecular pathways and targets are still under investigation, but its ability to form heterocyclic compounds suggests potential interactions with biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-N-(2-chlorobenzylidene)acetohydrazide
- 2-Cyano-N-(4-dimethylaminobenzylidene)acetohydrazide
Uniqueness
2-Cyano-N,N-diethylbenzamide is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and form heterocyclic compounds makes it a valuable compound in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
26487-09-2 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-cyano-N,N-diethylbenzamide |
InChI |
InChI=1S/C12H14N2O/c1-3-14(4-2)12(15)11-8-6-5-7-10(11)9-13/h5-8H,3-4H2,1-2H3 |
Clave InChI |
XOMKANZUMUDGKF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=CC=CC=C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


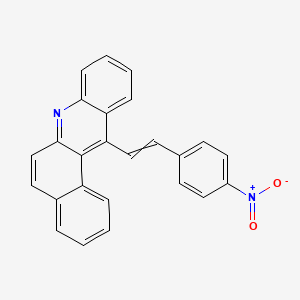

![4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14699813.png)
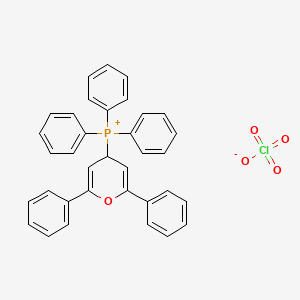
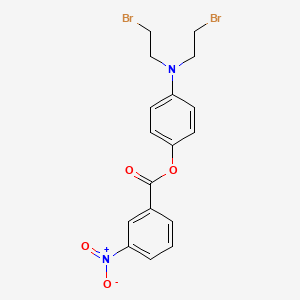



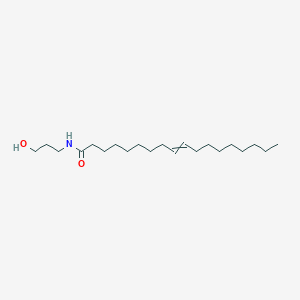
![1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea](/img/structure/B14699871.png)
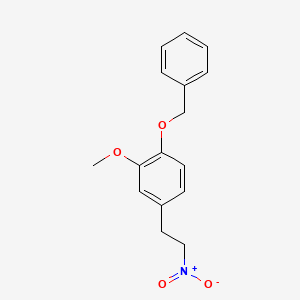
![6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B14699882.png)


